3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline
CAS No.:
Cat. No.: VC20394218
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3S |
|---|---|
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | 3-(5-chlorothiadiazol-4-yl)aniline |
| Standard InChI | InChI=1S/C8H6ClN3S/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5/h1-4H,10H2 |
| Standard InChI Key | TVTWGTHTKJTODD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, 3-(5-chlorothiadiazol-4-yl)aniline, underscores its core structure: a 1,2,3-thiadiazole ring fused to an aniline moiety. The thiadiazole ring contains sulfur and nitrogen atoms, contributing to its electronic diversity and reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.67 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl | |
| InChIKey | TVTWGTHTKJTODD-UHFFFAOYSA-N |
The dihydrochloride derivative, 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride (, MW 284.6 g/mol), enhances solubility for pharmacological studies .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm (N–H stretch) and 1550 cm (C=C aromatic) confirm the aniline and thiadiazole groups.
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H NMR: Signals at δ 7.2–7.5 ppm (aromatic protons) and δ 6.8 ppm (NH) align with its structure .
Synthesis and Purification
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with chlorinated reagents under basic conditions.
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Aniline Substitution: Coupling the thiadiazole intermediate with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling .
Optimization Challenges:
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Yield improvement (currently ~60%) requires precise temperature control (60–80°C) and anhydrous conditions.
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Byproducts like N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine (MW 260.14 g/mol) may form if stoichiometry deviates .
Purification Techniques
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Recrystallization: Ethanol/water mixtures yield 95% purity.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves structural analogs .
Biological Activities and Research Applications
Material Science Applications
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Coordination Polymers: The aniline group facilitates metal-ligand bonding, forming luminescent Zn(II) complexes.
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Thermal Stability: Decomposition temperature exceeds 250°C, suitable for high-performance polymers.
Comparison with Related Compounds
Key Insight: Chlorine position and substituent flexibility significantly influence bioactivity. The 1,2,3-thiadiazole scaffold offers superior antimicrobial potency compared to 1,3,4-isomers .
Future Directions
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